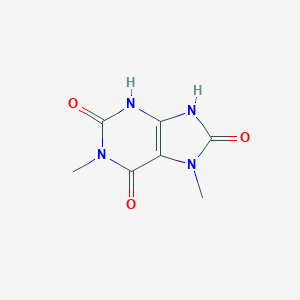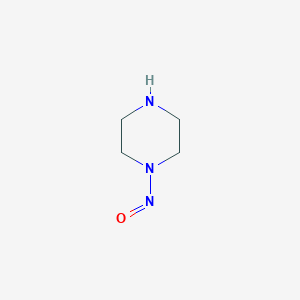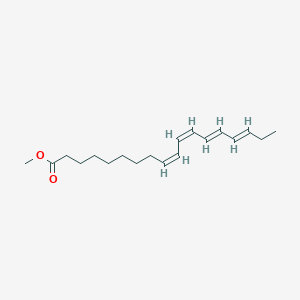
5-Acetyl-4-hydroxythiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound with the chemical formula C8H6N2O2S. It is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas.
科学的研究の応用
5-Acetyl-4-hydroxythiophene-3-carbonitrile has potential applications in various scientific research areas. One of the most significant applications is in the field of organic electronics. This compound has been reported to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs). Additionally, this compound has been found to exhibit good solubility in common organic solvents, which makes it suitable for use in solution-processed electronic devices.
作用機序
The mechanism of action of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is not well-understood. However, it has been reported to have potential applications as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is used to generate reactive oxygen species (ROS) upon exposure to light. These ROS then cause cell death in cancer cells. 5-Acetyl-4-hydroxythiophene-3-carbonitrile has been reported to have good phototoxicity against cancer cells, making it a potential candidate for use as a photosensitizer in PDT.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Acetyl-4-hydroxythiophene-3-carbonitrile are not well-understood. However, it has been reported to exhibit good biocompatibility with living cells, which makes it suitable for use in biomedical applications. Additionally, this compound has been found to have good stability under physiological conditions, which is an important factor for its potential use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is its excellent solubility in common organic solvents. This makes it easy to handle and process in lab experiments. Additionally, this compound has been found to exhibit good stability under various conditions, which makes it suitable for use in a wide range of experiments. However, one of the limitations of this compound is its high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 5-Acetyl-4-hydroxythiophene-3-carbonitrile. One of the most significant directions is to explore its potential applications in organic electronics. This compound has been found to have excellent electron-transporting properties, which makes it a potential candidate for use in various electronic devices. Additionally, more research is needed to understand the mechanism of action of this compound, especially in the context of its potential use as a photosensitizer in PDT. Finally, more studies are needed to explore the potential biomedical applications of this compound, such as in drug delivery or tissue engineering.
Conclusion:
In conclusion, 5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. This compound has excellent electron-transporting properties, good solubility in organic solvents, and good stability under various conditions. Additionally, it has potential applications in organic electronics, photodynamic therapy, and biomedical applications. Further research is needed to explore its potential applications and to understand its mechanism of action.
合成法
The synthesis of 5-Acetyl-4-hydroxythiophene-3-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and potassium cyanide. This reaction leads to the formation of 5-Acetyl-4-hydroxythiophene-3-carbonitrile with a yield of around 70-80%. Another method involves the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and sodium cyanide in the presence of a catalyst such as copper(II) sulfate. This method has been reported to have a higher yield of around 85-90%.
特性
CAS番号 |
104992-13-4 |
|---|---|
製品名 |
5-Acetyl-4-hydroxythiophene-3-carbonitrile |
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC名 |
5-acetyl-4-hydroxythiophene-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2S/c1-4(9)7-6(10)5(2-8)3-11-7/h3,10H,1H3 |
InChIキー |
GJIDSOAVIVXSMC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CS1)C#N)O |
正規SMILES |
CC(=O)C1=C(C(=CS1)C#N)O |
同義語 |
3-Thiophenecarbonitrile, 5-acetyl-4-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)



![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)



